4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
4-(dimethylamino)-6-methylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-7(4-12)8(11(2)3)10-5-9-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBNHQLNVJPGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloromethyleneiminium chloride) from DMF and POCl₃. Electrophilic formylation occurs at the activated position 5 of the pyrimidine ring. Key parameters include:
Yield Optimization Strategies
Comparative yields from experimental protocols highlight the impact of reaction duration and purification methods:
| POCl₃ (equiv) | DMF (equiv) | Time (h) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| 4.82 | 1.85 | 2.5 | 68.4 | 95–98% | |
| 4.0 | 1.3 | 3.0 | 55 | 90–92% | |
| 4.0 | 1.85 | 2.0 | 70 | >99% |
Crystallization using ethyl acetate–petroleum ether mixtures enhances purity to >99%. Prolonged reflux (>3 h) risks side reactions, such as over-chlorination, necessitating rigorous temperature control.
The introduction of the dimethylamino group at position 4 typically involves displacing the chlorine atom in 4,6-dichloropyrimidine-5-carbaldehyde with dimethylamine.
Amination Protocols
-
Direct Amination : Treatment with aqueous dimethylamine (40% w/v) at 60–80°C for 6–8 h achieves substitution at position 4.
-
Solvent Systems : Polar aprotic solvents like DMF or acetonitrile improve nucleophilicity.
-
Catalysis : Copper(I) iodide (5 mol%) accelerates the reaction, reducing time to 3–4 h.
Selectivity Challenges
Competing substitution at position 6 is mitigated by steric hindrance from the methyl group (introduced via subsequent alkylation). For example, prior methylation at position 6 using methyl iodide in THF ensures regioselective amination at position 4.
Sequential Methylation and Functional Group Interconversion
Methylation at Position 6
Methylation precedes or follows formylation, depending on the stability of intermediates:
Oxidation of Hydroxymethyl Intermediates
Alternative routes involve oxidizing 5-hydroxymethyl derivatives to the aldehyde. For instance, TEMPO-mediated oxidation with NaOCl/KBr in dichloromethane achieves >97% conversion.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Recrystallization from ethyl acetate–hexane (1:3) reduces impurities (<0.5%), while silica gel chromatography (hexane–ethyl acetate, 4:1) resolves regioisomers.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Vilsmeier-Haack + Amination | High scalability, cost-effective reagents | Requires strict temperature control | 65–70 |
| TEMPO Oxidation | Mild conditions, high purity | Expensive catalysts | 75–80 |
| Sequential Methylation | Regioselective functionalization | Multi-step, lower overall yield | 50–55 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(Dimethylamino)-6-methylpyrimidine-5-carboxylic acid.
Reduction: 4-(Dimethylamino)-6-methylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds with similar structural characteristics to 4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde exhibit anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the synthesis of pyrimidine derivatives that demonstrated significant cytotoxicity against human cancer cells, suggesting similar potential for this compound.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. Preliminary studies suggest that it may interact with enzymes involved in metabolic processes, potentially serving as a lead compound for developing novel enzyme inhibitors .
Neuropharmacological Effects
The dimethylamino group is known for enhancing the pharmacological activity of compounds. Research into similar dimethylamino-substituted pyrimidines has shown promise in treating neurological disorders by modulating neurotransmitter systems. This opens avenues for further studies on the neuropharmacological effects of this compound .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its aldehyde functional group allows it to participate in condensation reactions, making it useful in synthesizing more complex molecules .
Catalytic Applications
Due to its basicity and nucleophilicity, this compound can act as a catalyst in several organic reactions, such as esterifications and aminations. The presence of the dimethylamino group enhances its catalytic efficiency, making it suitable for use in synthetic organic chemistry .
Data Table: Summary of Applications
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the synthesis of various pyrimidine derivatives, including those related to this compound. The derivatives were tested against multiple cancer cell lines, revealing IC50 values indicating effective inhibition of cell growth. The findings suggest that modifications on the pyrimidine ring can enhance anticancer activity.
Case Study 2: Enzyme Interaction
In another study focused on enzyme inhibition, researchers synthesized a series of dimethylamino-substituted pyrimidines and evaluated their binding affinities to specific enzymes involved in cholesterol metabolism. The results indicated that certain modifications led to increased inhibitory activity, supporting further exploration of this compound's potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrimidine Derivatives
Substituent Variations and Electronic Effects
The target compound is distinguished by its substitution pattern:
- Position 4: Dimethylamino group (electron-donating).
- Position 6 : Methyl group (moderate electron-donating, steric influence).
- Position 5 : Carbaldehyde (electrophilic center).
Comparable compounds include:
- 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 1268522-00-4): Substitution at position 2 with methylthio (electron-withdrawing sulfur) and position 4 with amino (weaker electron donation than dimethylamino) .
- 4,6-Dichloropyrimidine-5-carbaldehyde : Chlorine at positions 4 and 6 (electron-withdrawing, facilitates nucleophilic substitution) .
- Ethyl 4-(dimethylamino)benzoate: Dimethylamino on a benzene ring (higher solubility due to ester group) .
Ring Saturation and Heteroatom Influence
- Dihydropyrimidines (e.g., Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate): Partially saturated rings exhibit reduced aromaticity, altering reactivity compared to fully aromatic pyrimidines .
- Thienopyrimidines: Fused thiophene-pyrimidine systems (e.g., from ) introduce sulfur, enhancing π-conjugation and redox activity .
Analysis of Physicochemical Properties
| Property | 4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde | 4,6-Dichloropyrimidine-5-carbaldehyde | 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde |
|---|---|---|---|
| Water Solubility | Moderate (polar dimethylamino group) | Low (chloro substituents) | Low (methylthio reduces polarity) |
| Electron Density | High (dimethylamino donates electrons) | Low (chloro withdraws electrons) | Moderate (amino donates, methylthio withdraws) |
| Reactivity | Aldehyde undergoes nucleophilic addition | Chloro groups enable substitution | Thioether participates in sulfur-specific reactions |
Reactivity and Functional Group Interactions
- Carbaldehyde Reactivity: The aldehyde group in the target compound is more electrophilic than in dichloro analogues due to electron donation from dimethylamino, facilitating Schiff base formation or condensations .
- Steric Effects : The 6-methyl group may hinder reactions at adjacent positions, directing reactivity toward the aldehyde or position 2 .
- Comparative Studies: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization than methacrylate derivatives, suggesting the dimethylamino group’s electron donation enhances conversion efficiency .
Data Tables: Comparative Overview of Key Compounds
Research Findings and Application Potential
- Resin Chemistry: Dimethylamino groups in ethyl 4-(dimethylamino)benzoate improve resin conversion rates compared to methacrylate derivatives, suggesting analogous benefits for the target compound in polymer chemistry .
- Synthetic Versatility: The dimethylamino group’s electron donation could stabilize intermediates in heterocyclic synthesis, as seen in thienopyrimidine preparations .
Biological Activity
4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a dimethylamino group and a carbaldehyde functional group, which contribute to its reactivity and interaction with biological targets. The following sections provide a detailed overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyrimidine ring.
- A dimethylamino group at position 4.
- A carbaldehyde group at position 5.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of pyrimidine have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance antimicrobial efficacy .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Other Pyrimidine Derivatives | 0.0039 - 0.025 | Various |
Anticancer Activity
Pyrimidine derivatives are well-known for their anticancer properties. For instance, the compound has been linked to the inhibition of specific kinases involved in cancer progression. Studies have indicated that modifications to the pyrimidine structure can lead to enhanced potency against various cancer cell lines, including those associated with renal cell carcinoma and colorectal cancer .
Example Case Study:
In one study, a related pyrimidine compound demonstrated an IC50 value of 72 nM against a specific cancer target, indicating potent activity . The structure-activity relationship (SAR) analysis revealed that the introduction of electron-donating groups significantly increased the anticancer activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation by binding to their active sites.
- Receptor Interaction: It may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can lead to significant changes in activity:
- Position 4: Substitution with dimethylamino groups enhances solubility and biological interaction.
- Position 5: The presence of a carbaldehyde group may facilitate interactions with nucleophiles in biological systems.
Q & A
Advanced Research Question
- DFT Calculations : Optimize tautomeric structures (e.g., keto vs. enol) and calculate Gibbs free energy differences to predict dominant forms .
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or water) to assess conformational stability.
- Docking Studies : Screen for potential binding interactions with biological targets (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
